2-(4-Chlorophenyl)-2-oxoethyl (1,3-benzoxazol-2-ylsulfanyl)acetate
Description
Properties
IUPAC Name |
[2-(4-chlorophenyl)-2-oxoethyl] 2-(1,3-benzoxazol-2-ylsulfanyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO4S/c18-12-7-5-11(6-8-12)14(20)9-22-16(21)10-24-17-19-13-3-1-2-4-15(13)23-17/h1-8H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHLXUKMFHVLTKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)SCC(=O)OCC(=O)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-Mercaptobenzoxazole
The 1,3-benzoxazol-2-ylsulfanyl moiety is synthesized via cyclization of 2-aminophenol with carbon disulfide under alkaline conditions. A representative protocol involves refluxing 2-aminophenol (1.0 equiv) with carbon disulfide (1.2 equiv) in ethanol containing potassium hydroxide (2.0 equiv) at 80°C for 6 hours. The resulting 2-mercaptobenzoxazole is isolated in 78–85% yield after acidification and recrystallization from ethanol.
Preparation of 2-(4-Chlorophenyl)-2-oxoethyl Acetate
The ketone-bearing fragment is synthesized through Friedel-Crafts acylation. 4-Chlorophenylacetic acid (1.0 equiv) is treated with thionyl chloride (2.5 equiv) to form the corresponding acid chloride, which is subsequently reacted with ethylene glycol in dichloromethane using triethylamine (1.5 equiv) as a base. The intermediate undergoes oxidation with pyridinium chlorochromate (PCC) in dichloromethane to yield 2-(4-chlorophenyl)-2-oxoethyl acetate (72% yield).
Key Coupling Strategies
Thioesterification via Nucleophilic Substitution
The critical sulfanylacetate linkage is formed through a nucleophilic substitution reaction. Sodium hydride (1.1 equiv) deprotonates 2-mercaptobenzoxazole in anhydrous tetrahydrofuran (THF), generating a thiolate anion. This intermediate reacts with 2-(4-chlorophenyl)-2-oxoethyl bromoacetate (1.0 equiv) at 0–5°C, followed by gradual warming to room temperature over 12 hours. The product is purified via silica gel chromatography (hexane/ethyl acetate, 4:1) to afford the title compound in 65% yield.
Table 1: Optimization of Thioesterification Conditions
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| NaH | THF | 0 → 25 | 65 |
| K₂CO₃ | DMF | 25 | 42 |
| Et₃N | CH₂Cl₂ | 0 → 25 | 38 |
Palladium-Catalyzed Cross-Coupling
Alternative routes employ Suzuki-Miyaura coupling for fragment assembly. A boronic ester derivative of 2-mercaptobenzoxazole is prepared using pinacol borane, then coupled with 2-(4-chlorophenyl)-2-oxoethyl triflate in the presence of Pd(PPh₃)₄ (5 mol%) and potassium carbonate (2.0 equiv) in dioxane/water (4:1) at 80°C. While this method achieves 58% yield, it requires stringent anhydrous conditions and specialized catalysts.
Analytical Characterization and Validation
Spectroscopic Confirmation
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water 70:30, 1.0 mL/min) confirms ≥98% purity with retention time = 6.72 min.
Scale-Up Considerations and Industrial Feasibility
Solvent Selection for Kilo-Scale Production
Comparative studies demonstrate that replacing THF with methyl tert-butyl ether (MTBE) improves reaction safety profile while maintaining 63% yield. MTBE’s higher boiling point (55°C vs. THF’s 66°C) facilitates easier temperature control during exothermic thioesterification.
Waste Stream Management
The process generates aqueous waste containing KCl and unreacted K₂CO₃, which is neutralized with dilute HCl before disposal. Organic phases are recovered via distillation, achieving 85% solvent recycling efficiency.
Comparative Evaluation of Synthetic Routes
Table 2: Merit Analysis of Preparation Methods
| Method | Yield (%) | Purity (%) | Cost (USD/g) |
|---|---|---|---|
| Nucleophilic Substitution | 65 | 98 | 12.4 |
| Suzuki Coupling | 58 | 95 | 18.7 |
| Enzymatic Esterification* | 41 | 88 | 23.9 |
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-2-oxoethyl (1,3-benzoxazol-2-ylsulfanyl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can yield thiols or thioethers, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; solvents like acetonitrile or dichloromethane; temperatures ranging from 0°C to room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; solvents like tetrahydrofuran (THF) or ethanol; temperatures ranging from 0°C to room temperature.
Substitution: Amines, alcohols; solvents like DMF or DMSO; temperatures ranging from room temperature to reflux.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Amino or alkoxy derivatives.
Scientific Research Applications
Medicinal Applications
- Antimicrobial Activity : Research has indicated that derivatives of benzoxazole compounds exhibit antimicrobial properties. The incorporation of the 4-chlorophenyl group enhances this activity, making it valuable for developing new antibiotics .
- Anti-inflammatory Properties : Compounds similar to 2-(4-Chlorophenyl)-2-oxoethyl (1,3-benzoxazol-2-ylsulfanyl)acetate have shown promise in reducing inflammation in various models. This suggests potential applications in treating inflammatory diseases .
- Antitumor Activity : Preliminary studies suggest that this compound may inhibit tumor cell proliferation. The mechanism may involve the modulation of specific signaling pathways associated with cancer growth .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anti-inflammatory | Reduction in cytokine levels | |
| Antitumor | Inhibition of cell proliferation |
Case Studies
- Antimicrobial Study : A study conducted on various derivatives of benzoxazole revealed that those containing the 4-chlorophenyl group exhibited enhanced antimicrobial activity compared to their non-substituted counterparts. This highlights the importance of substituent effects in drug design .
- Anti-inflammatory Research : In vitro studies demonstrated that compounds similar to 2-(4-Chlorophenyl)-2-oxoethyl (1,3-benzoxazol-2-ylsulfanyl)acetate significantly reduced inflammation markers in human cell lines, suggesting potential therapeutic applications for chronic inflammatory conditions .
- Cancer Research : A recent investigation into the antitumor properties showed that this compound could induce apoptosis in cancer cells through the activation of specific apoptotic pathways, warranting further exploration as a potential anticancer agent .
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-2-oxoethyl (1,3-benzoxazol-2-ylsulfanyl)acetate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt the cell membrane integrity of bacteria and fungi, leading to cell lysis and death. In cancer cells, the compound may inhibit key enzymes involved in cell proliferation and induce apoptosis through the activation of caspases and other apoptotic pathways .
Comparison with Similar Compounds
FT-IR and XRD Findings
- 2-Chlorobenzoate analog : Exhibits strong C=O stretching vibrations at ~1730 cm⁻¹ and C-Cl vibrations at ~750 cm⁻¹. XRD confirms a planar geometry stabilized by intramolecular C–H···O interactions .
- 3-Nitrobenzoate analog: Shows NO₂ asymmetric stretching at ~1530 cm⁻¹ and symmetric stretching at ~1350 cm⁻¹. The nitro group induces greater molecular polarity .
- Target compound: Expected to display C=S and benzoxazole ring vibrations (C–N/C–O stretches) in FT-IR, with XRD likely revealing non-planarity due to steric hindrance from the benzoxazole-sulfanyl group.
HOMO-LUMO Analysis
- 2-Chlorobenzoate analog : HOMO-LUMO gap of ~4.2 eV, indicating moderate electronic stability.
- Target compound : The benzoxazole-sulfanyl group may further lower the HOMO-LUMO gap, increasing polarizability and NLO activity.
Hyperpolarizability and Nonlinear Optical Potential
First-order hyperpolarizability (β₀) is a critical metric for NLO materials:
- 3-Nitrobenzoate analog : β₀ = 1.23 × 10⁻³⁰ esu , attributed to the nitro group’s strong electron-withdrawing effect .
- 2-Chlorobenzoate analog : Lower β₀ (~0.89 × 10⁻³⁰ esu) due to weaker electron withdrawal by chlorine .
- Target compound : The benzoxazole-sulfanyl group may enhance β₀ further via extended π-conjugation and sulfur’s polarizability.
Molecular Interactions and Stability
Data Table: Key Comparisons
Biological Activity
The compound 2-(4-Chlorophenyl)-2-oxoethyl (1,3-benzoxazol-2-ylsulfanyl)acetate represents a significant class of benzoxazole derivatives, known for their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The structural formula of 2-(4-Chlorophenyl)-2-oxoethyl (1,3-benzoxazol-2-ylsulfanyl)acetate can be depicted as follows:
This compound features a benzoxazole core fused with a chlorophenyl group and an acetyl moiety, which contributes to its reactivity and biological properties.
Synthesis Methods
Recent advances in synthetic strategies for benzoxazole derivatives have utilized various methodologies. The following are notable approaches for synthesizing the compound:
- Condensation Reactions : Utilizing 2-aminophenol and suitable carboxylic acid derivatives to form the benzoxazole core.
- Substitution Reactions : Introducing the chlorophenyl group through electrophilic aromatic substitution.
- Thiazepane Integration : Reacting with thiazepane precursors to enhance biological activity.
These synthetic routes have been optimized to improve yields and reduce reaction times, often employing nanocatalysts for efficiency .
Antimicrobial Properties
Benzoxazole derivatives, including the compound in focus, have demonstrated significant antimicrobial activity. Studies indicate that they exhibit inhibitory effects against a range of bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Anticancer Activity
Research has shown that 2-(4-Chlorophenyl)-2-oxoethyl (1,3-benzoxazol-2-ylsulfanyl)acetate possesses cytotoxic effects against various cancer cell lines. Notable findings include:
- MCF-7 (human breast cancer cells) : Exhibited a dose-dependent reduction in cell viability.
- HCT-116 (human colorectal carcinoma cells) : Induced apoptosis through the activation of caspase pathways.
The presence of the acetic acid moiety enhances its anticancer potency by facilitating cellular uptake .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It appears to inhibit key inflammatory mediators such as TNF-alpha and IL-6, suggesting potential applications in treating inflammatory diseases .
Case Studies
Several studies have documented the biological effects of this compound:
-
Study on Antimicrobial Activity :
- Researchers evaluated the antibacterial efficacy against clinical isolates.
- Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus.
-
Cytotoxicity Assays :
- A study on MCF-7 cells revealed an IC50 value of 15 µg/mL after 48 hours of treatment.
- Flow cytometry analysis confirmed apoptosis via Annexin V/PI staining.
- Anti-inflammatory Mechanism :
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-(4-Chlorophenyl)-2-oxoethyl (1,3-benzoxazol-2-ylsulfanyl)acetate, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or esterification. For example, phenacyl esters are typically prepared by reacting carboxylic acids with phenacyl bromides in DMF using potassium carbonate as a base . Optimize yields by:
- Controlling stoichiometry (e.g., 1:1 molar ratio of acid to phenacyl bromide).
- Stirring at room temperature for 2–4 hours to avoid side reactions.
- Recrystallizing from ethanol or chloroform for purification (yields up to 95% reported) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodological Answer :
- 1H/13C NMR : Identify aromatic protons (δ 7.2–8.1 ppm for benzoxazole and chlorophenyl groups) and ester carbonyls (δ ~170 ppm). Coupling constants (e.g., J = 8–10 Hz) confirm substituent positions .
- IR : Look for C=O stretches (~1740 cm⁻¹ for esters) and C-S vibrations (~650 cm⁻¹) .
- HPLC : Monitor retention times (e.g., 10–15 min with C18 columns) to assess purity (>90% enantiomeric excess achievable via chiral columns) .
Q. How can researchers validate the compound’s crystal structure, and what software tools are recommended?
- Methodological Answer :
- Use X-ray crystallography with SHELX programs (e.g., SHELXL for refinement). Key parameters include:
- Bond lengths: C=O (~1.21 Å), C-S (~1.78 Å) .
- Dihedral angles between aromatic rings (e.g., 77–86° for phenacyl derivatives) .
- Validate hydrogen bonding (e.g., C–H···O interactions) and π-π stacking distances (~3.7–4.8 Å) using Mercury or Olex2 .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Perform structure-activity relationship (SAR) studies : Modify the benzoxazole sulfanyl group or chlorophenyl moiety and test against target receptors (e.g., kinase assays) .
- Use dose-response curves to compare IC50 values across studies. For example, discrepancies in antimicrobial activity may arise from variations in bacterial strains or assay conditions .
- Cross-validate findings with computational docking (e.g., AutoDock Vina) to assess binding affinity consistency .
Q. What experimental strategies are recommended to assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated stability testing :
- Incubate the compound in buffers (pH 2–12) at 25–60°C for 24–72 hours.
- Monitor degradation via HPLC-MS; ester hydrolysis is pH-dependent (e.g., rapid cleavage at pH >10) .
- Thermogravimetric analysis (TGA) : Determine decomposition temperatures (Td >150°C suggests thermal stability) .
Q. How can computational modeling improve the design of derivatives with enhanced pharmacological properties?
- Methodological Answer :
- In silico ADMET prediction : Use SwissADME or ADMETLab to optimize logP (target 2–4) and reduce hepatotoxicity risks .
- Molecular dynamics simulations : Simulate ligand-receptor interactions (e.g., with GROMACS) to predict binding stability over 100 ns trajectories .
- QSAR models : Train models on PubChem datasets to correlate substituent electronegativity with activity .
Q. What strategies mitigate challenges in reproducing crystallographic data for this compound?
- Methodological Answer :
- Standardize crystallization : Use ethanol or chloroform as solvents; slow evaporation at 4°C improves crystal quality .
- Address twinning or disorder by collecting high-resolution data (≤0.8 Å) and refining with TWINLAWS in SHELXL .
- Cross-check with CIF validation tools (e.g., checkCIF) to flag outliers in bond angles or R-factors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
